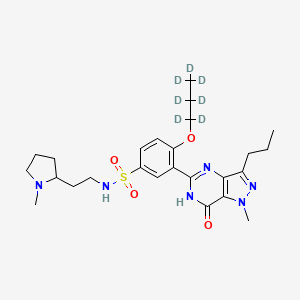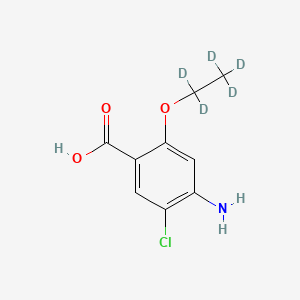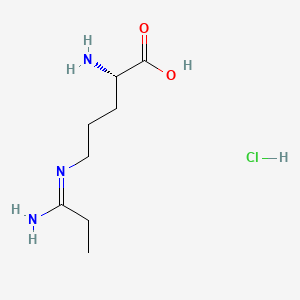
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Descripción general
Descripción
L-N5-(1-Iminopropyl) ornithine (hydrochloride) is a potent irreversible inhibitor of nitric oxide synthase . It has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells and the role of nitric oxide synthase (NOS) in this effect .
Molecular Structure Analysis
The molecular formula of L-N5-(1-Iminopropyl) ornithine (hydrochloride) is C8H18ClN3O2 . The molecular weight is 223.701.Aplicaciones Científicas De Investigación
Nitric Oxide Synthesis and Inhibition
L-N5-(1-Iminopropyl) ornithine hydrochloride has been studied for its role in nitric oxide synthesis. It is known as an inhibitor of nitric oxide (NO) formation. For example, it has been shown to reduce the systemic vasodepressor response to nociceptin in rats, suggesting its involvement in NO-dependent pathways (Lin, Waterman, & Lippton, 2000).
Siderophore Activity
Research has explored its role in siderophore activity. Specifically, studies on N5-acetyl-N5-hydroxy-L-ornithine, a key constituent in microbial siderophores, highlight the potential of L-N5-(1-Iminopropyl) ornithine derivatives in this area (Dolence, Lin, Miller, & Payne, 1991).
Enzyme Inactivation Study
The compound has been investigated in the context of enzyme inactivation, particularly its role as a potential intermediate in the inactivation of nitric oxide synthase (NOS). However, studies found that while it acts as a competitive inhibitor, it does not lead to mechanism-based inactivation of NOS (Maurer et al., 2000).
Antimetabolite Properties
It has been identified as an antimetabolite of arginine and related compounds, isolated from Streptomycete fermentation broth. Its structure and synthesis were elucidated, providing insights into its role as an antimetabolite (Scannell et al., 1972).
Selective Inhibition of Nitric Oxide Synthase
L-N5-(1-Iminopropyl) ornithine hydrochloride has been compared with other similar compounds for its selectivity in inhibiting inducible nitric oxide synthase (NOS). This research has implications for understanding the role of NOS in various disease models (Moore et al., 1994).
Enzymatic Studies
The compound has been part of studies examining enzymes like acetylornithinase in Escherichia coli, contributing to our understanding of enzyme activity and interactions (Vogel & Bonner, 1956).
Mecanismo De Acción
Target of Action
The primary target of L-N5-(1-Iminopropyl) ornithine (hydrochloride) is nitric oxide synthase (NOS) . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
L-N5-(1-Iminopropyl) ornithine (hydrochloride) interacts with nitric oxide synthase by acting as a potent irreversible inhibitor . This means that once the compound binds to the enzyme, it permanently deactivates it, preventing the synthesis of nitric oxide.
Biochemical Pathways
By inhibiting nitric oxide synthase, L-N5-(1-Iminopropyl) ornithine (hydrochloride) disrupts the production of nitric oxide. Nitric oxide is a key player in several biochemical pathways, including vasodilation, immune response modulation, and neurotransmission. Therefore, the inhibition of nitric oxide synthase can have significant downstream effects on these pathways .
Result of Action
The inhibition of nitric oxide synthase by L-N5-(1-Iminopropyl) ornithine (hydrochloride) can lead to a decrease in the production of nitric oxide. This can have various molecular and cellular effects, depending on the specific physiological context. For instance, it has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells .
Propiedades
IUPAC Name |
(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJPGCWHNIBW-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





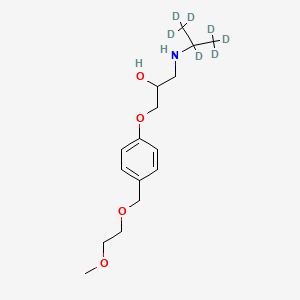
![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)

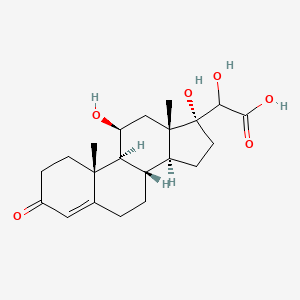


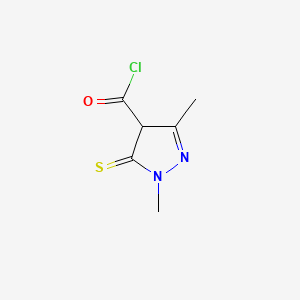

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
